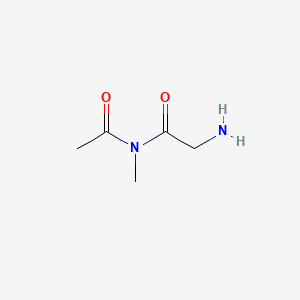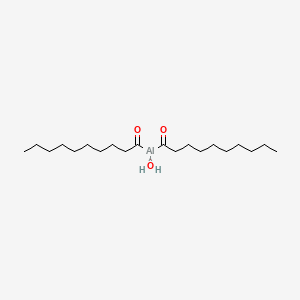
N-Acetyl-L-Aspartic Acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-Aspartic Acid (NAA) is a neuronal osmolyte involved in fluid balance in the brain . It serves as a source of acetate for lipid and myelin synthesis in oligodendrocytes, the glial cells that myelinate neuronal axons . It is also a precursor for the synthesis of the neuronal dipeptide N-Acetylaspartylglutamate .
Synthesis Analysis
NAA can be synthesized from aspartate and acetyl-CoA by aspartate N-acetyltransferase . An acetone powder of cat brain has been found to catalyze the synthesis of two radioactive products when incubated with L-aspartate-14C .Molecular Structure Analysis
The molecular formula of NAA is C6H9NO5 . Its molecular weight is 175.1394 . The IUPAC Standard InChI is InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1 .Chemical Reactions Analysis
NAA can be used as a reactant to synthesize protected homoserine γ-lactones by selective reduction and acid-catalyzed cyclization reaction . It can also be used to synthesize racemic amino substituted succinimide derivatives via cyclocondensation reaction .Physical And Chemical Properties Analysis
NAA has a density of 1.4±0.1 g/cm3 . Its boiling point is 425.3±35.0 °C at 760 mmHg . The vapor pressure is 0.0±2.2 mmHg at 25°C . The enthalpy of vaporization is 74.6±6.0 kJ/mol .Scientific Research Applications
Role in Brain Lipid Biosynthesis : NAA serves as an acetyl donor for lipid biosynthesis in the developing rat brain, particularly during the period of myelination. This suggests its crucial involvement in brain development and function (D'Adamo & Yatsu, 1966).
High Concentration in Mammalian Brain : NAA is present at uniquely high levels in the mammalian brain after myelination, indicating its significant role in brain physiology. Non-nervous tissues show much lower levels of this acetyl amino acid (D'Adamo, Smith, & Woiler, 1973).
Link to Neuropsychiatric Disorders : NAA concentrations increase significantly from midgestation to adulthood in the human brain. Its levels are disrupted in neurodegenerative disorders like Alzheimer's and Huntington's Disease, making it a potential biomarker for neuronal integrity and disease progression (Tsai & Coyle, 1995).
Enzyme Activity Distribution : The enzyme responsible for NAA synthesis, L-Aspartate N-acetyltransferase, is differentially distributed across the nervous system, with higher activity in the brainstem and spinal cord. This suggests a region-specific role of NAA in the nervous system (Truckenmiller, Namboodiri, Brownstein, & Neale, 1985).
Role in Neuronal Metabolism and Function : NAA appears to be involved in a dynamic intercompartmental cycling system in the brain, particularly between neurons and oligodendrocytes. It is hypothesized to play a role in osmoregulation and the removal of intracellular water from myelinated neurons (Baslow, 2003).
Non-Brain Tissues Metabolize NAA Differently : NAA is also metabolized in non-nervous tissues like the kidney and mammary gland, though the metabolic pathways and end products vary significantly from those in the brain (D'Adamo & Yatsu, 1966).
Potential in Diagnostic Medicine : Due to its prominent presence in 1H nuclear magnetic resonance spectroscopic studies, NAA is increasingly used as a diagnostic tool in human medicine for assessing brain pathology and disease progression in various CNS diseases (Baslow, 2003).
Mechanism of Action
Target of Action
N-Acetyl-L-Aspartic Acid-d3 (NAA-d3) is a deuterium-labeled derivative of N-Acetyl-L-Aspartic Acid (NAA) . NAA is a prominent amino acid derivative primarily associated with vertebrate brain metabolism . It is one of the most abundant metabolites in the mammalian brain and is considered an alternative marker for neurons .
Mode of Action
NAA-d3, like its parent compound NAA, is involved in fluid balance in the brain . It is synthesized in the mitochondria from the amino acid aspartic acid and acetyl-coenzyme A .
Biochemical Pathways
NAA is a neuronal osmolyte involved in fluid balance in the brain . It is also a source of acetate for lipid and myelin synthesis in oligodendrocytes, the glial cells that myelinate neuronal axons . Furthermore, NAA is a precursor for the synthesis of the neuronal dipeptide N-Acetylaspartylglutamate .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
It is known that naa plays a critical role across various cell types and its significance is evident in pathophysiological contexts, including canavan disease and cancer metabolism .
Action Environment
The action of NAA-d3, like NAA, is influenced by the environment in which it is present. For instance, the inability of administered NAA to affect the endogenous level of NAA in the brain suggests that the amino acid cannot pass the blood-brain barrier .
Future Directions
NAA concentrations have been found to be modulated by age, obesity, and glycemic control . Studies are ongoing to determine whether NAA may also play certain roles in cancer, autoimmune disorders, cardiovascular disease, and other medical conditions that may be associated with vitamin D deficiency .
Biochemical Analysis
Biochemical Properties
N-Acetyl-L-Aspartic Acid-d3 interacts with various enzymes, proteins, and other biomolecules. It is synthesized from aspartate and acetyl-coenzyme A by the enzyme L-aspartate N-acetyltransferase . The metabolism of this compound has been implicated in lipid synthesis and histone acetylation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Evidence suggests that intact this compound might substantially impact cellular signaling, particularly processes such as histone acetylation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from aspartate and acetyl-coenzyme A by the enzyme L-aspartate N-acetyltransferase . The catabolism of this compound to acetate and aspartate has been implicated in tumor growth .
properties
IUPAC Name |
(2S)-2-[(2,2,2-trideuterioacetyl)amino]butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCCIMWXFLJLIA-OSIBIXDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,5,8-Triazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B571319.png)
